2,4-Bis(1,1-dimethylpropyl)benzenebutylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Bis(1,1-dimethylpropyl)benzenebutylamine is an organic compound with the molecular formula C20H35N It is known for its unique structure, which includes two 1,1-dimethylpropyl groups attached to a benzene ring, along with a butylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(1,1-dimethylpropyl)benzenebutylamine typically involves the alkylation of a benzene derivative with 1,1-dimethylpropyl groups, followed by the introduction of a butylamine group. The reaction conditions often require the use of strong bases and solvents to facilitate the alkylation process. For example, the use of sodium hydride (NaH) as a base and dimethylformamide (DMF) as a solvent can be effective in promoting the desired reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using similar reaction conditions as in laboratory synthesis. The scalability of the process is crucial for producing sufficient quantities of the compound for research and commercial applications. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is essential to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Bis(1,1-dimethylpropyl)benzenebutylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a variety of substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-Bis(1,1-dimethylpropyl)benzenebutylamine has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular interactions and biological activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,4-Bis(1,1-dimethylpropyl)benzenebutylamine involves its interaction with molecular targets and pathways within biological systems. For instance, it may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the context of its use and the specific biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Bis(1,1-dimethylpropyl)phenol
- 2,4-Bis(1,1-dimethylpropyl)benzene
- 2,4-Bis(1,1-dimethylpropyl)benzenemethanol
Uniqueness
2,4-Bis(1,1-dimethylpropyl)benzenebutylamine is unique due to the presence of both 1,1-dimethylpropyl groups and a butylamine group attached to the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not be suitable for.
Eigenschaften
CAS-Nummer |
85204-25-7 |
---|---|
Molekularformel |
C20H35N |
Molekulargewicht |
289.5 g/mol |
IUPAC-Name |
4-[2,4-bis(2-methylbutan-2-yl)phenyl]butan-1-amine |
InChI |
InChI=1S/C20H35N/c1-7-19(3,4)17-13-12-16(11-9-10-14-21)18(15-17)20(5,6)8-2/h12-13,15H,7-11,14,21H2,1-6H3 |
InChI-Schlüssel |
LWEXYTVNVZEEEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)C1=CC(=C(C=C1)CCCCN)C(C)(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.